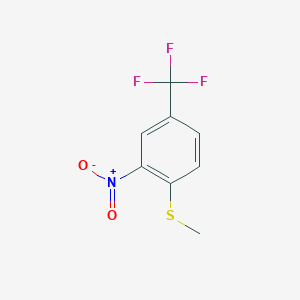

4-Methylthio-3-nitrobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKNZHWNVTEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379577 | |

| Record name | 4-Methylthio-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71236-96-9 | |

| Record name | 4-Methylthio-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71236-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 4-Methylthio-3-nitrobenzotrifluoride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Complex Synthesis

In the intricate landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the successful synthesis of novel, effective, and stable compounds. Among these crucial intermediates, 4-Methylthio-3-nitrobenzotrifluoride stands out as a versatile and highly valuable reagent. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methylthio group on a benzene ring, provides a powerful combination of reactivity and stability that is instrumental in the construction of complex molecular frameworks. This technical guide offers an in-depth exploration of the properties, synthesis, and applications of this compound, with a particular focus on its pivotal role in drug discovery.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 71236-96-9 | [1] |

| Molecular Formula | C₈H₆F₃NO₂S | [1] |

| Molecular Weight | 237.20 g/mol | [1] |

| Melting Point | 85-86°C | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Purity | ≥97% | [1] |

The Synthetic Pathway: From Precursor to Key Intermediate

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of modern organic synthesis. The process begins with a readily available precursor, 4-chloro-3-nitrobenzotrifluoride, which itself is synthesized via the nitration of p-chlorobenzotrifluoride.[3][4]

The presence of two strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the aromatic ring of 4-chloro-3-nitrobenzotrifluoride makes the carbon atom attached to the chlorine atom highly electrophilic and thus susceptible to nucleophilic attack.[5][6] This enhanced reactivity is a key principle that underpins its utility in synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-chloro-3-nitrobenzotrifluoride via a nucleophilic aromatic substitution reaction with sodium thiomethoxide.

Materials:

-

4-chloro-3-nitrobenzotrifluoride

-

Sodium thiomethoxide (sodium methanethiolate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitrobenzotrifluoride (1 equivalent) in anhydrous DMF.

-

Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a yellow crystalline solid.

Reactivity and Strategic Applications in Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability of drug candidates.[6] this compound serves as a critical intermediate for introducing this functional group into target molecules.

The primary modes of reactivity for this intermediate that are exploited in drug discovery are:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 4-amino-3-(methylthio)benzotrifluoride.[7] This resulting aniline derivative is a versatile precursor for the synthesis of a wide range of heterocyclic compounds and amides, which are common scaffolds in pharmaceuticals.

-

Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, providing additional points for molecular diversification and modulation of physicochemical properties.

The following diagram illustrates the key transformations of this compound in a drug discovery workflow.

Caption: Key synthetic transformations of this compound.

Case Study: A Building Block for Anti-Androgen Therapeutics

A prominent example that highlights the utility of trifluoromethyl- and nitro-substituted anilines in drug development is the synthesis of Flutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[8][9][10] While not directly synthesized from this compound, the synthesis of Flutamide from the closely related 4-nitro-3-(trifluoromethyl)aniline demonstrates the synthetic principles and the importance of this class of intermediates.

The following is a representative experimental protocol for a key step in a Flutamide-like synthesis, illustrating the conversion of the aniline intermediate to the final amide product.

Experimental Protocol: Synthesis of a Flutamide Analog

Objective: To synthesize a Flutamide analog by reacting 4-amino-3-(methylthio)benzotrifluoride with isobutyryl chloride.

Materials:

-

4-amino-3-(methylthio)benzotrifluoride

-

Isobutyryl chloride

-

Pyridine (as a base and solvent)

-

Dichloromethane

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-(methylthio)benzotrifluoride (1 equivalent) in pyridine under an inert atmosphere.

-

Acylation: Cool the solution in an ice bath and slowly add isobutyryl chloride (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired Flutamide analog.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a testament to the power of strategic molecular design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides a unique combination of reactivity and stability, making it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of next-generation pharmaceuticals and agrochemicals.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals. Retrieved from [Link]

-

Ghaffarzadeh, M., & Rahbar, S. (2014). A Novel Method for Synthesis of Flutamide on the Bench-Scale. Journal of Chemical Research, 38(4), 200-201. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 4-Nitrobenzotrifluoride in Specialty Chemicals. Retrieved from [Link]

-

Nerz, J. (n.d.). Synthesis of Flutamide. Dr. Nerz's Website. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.

-

Studylib. (n.d.). Flutamide Synthesis: Lab Experiment & Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- Google Patents. (n.d.). CN103408447A - Process for synthesizing flutamide.

- Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.

-

Cenmed. (n.d.). 4 Methylthio 3 Nitrobenzotrifluoride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Amino-4-(methylthio)benzotrifluoride (CAS 207974-07-0). Retrieved from [Link]

- Google Patents. (n.d.). CN103408447B - Process for synthesizing flutamide.

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 71236-96-9 | INDOFINE Chemical Company [indofinechemical.com]

- 2. innospk.com [innospk.com]

- 3. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 4. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Amino-4-(methylthio)benzotrifluoride | 207974-07-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. drnerz.com [drnerz.com]

- 10. studylib.net [studylib.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylthio-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthio-3-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methylthio substituent on a benzene ring, suggests a potential for diverse biological activities and applications as a chemical intermediate. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates, making this compound a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a critical analysis of the available data and outlining experimental protocols for its characterization.

Molecular Structure and Identification

The chemical structure of this compound is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The systematic IUPAC name is 1-(methylthio)-2-nitro-4-(trifluoromethyl)benzene.

Key Identifiers:

-

Molecular Formula: C₈H₆F₃NO₂S

-

Molecular Weight: 237.2 g/mol

-

CAS Number: 71236-96-9

-

InChI: InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3

-

InChIKey: OEOKNZHWNVTEMR-UHFFFAOYSA-N

-

SMILES: CSC1=C(C=C(C=C1)C(F)(F)F)[O-]

Physicochemical Properties: A Critical Evaluation

The available data on the physicochemical properties of this compound exhibit some inconsistencies, underscoring the necessity for empirical verification. The table below summarizes the reported values, and the subsequent sections delve into the experimental determination of these key parameters.

| Property | Reported Value(s) | Source(s) | Notes |

| Physical State | Yellow solid; Clear liquid | [1];[2] | The conflicting reports on the physical state at room temperature suggest that the compound may exist in different polymorphic forms or that impurities may affect its appearance. |

| Melting Point | 50 °C; 85-86 °C; 94-96 °C | [1]; Matrix Scientific; Apollo Scientific | The wide range of reported melting points strongly indicates the need for a definitive experimental determination using a purified sample. |

| Boiling Point | 206.6 °C (at 760 Torr) | [2] | This value is predicted and requires experimental confirmation. |

| Density | 1.357 g/cm³ (at 20 °C) | [2] | This is a predicted value. |

| Flash Point | 78.8 °C | [2] | Predicted value. |

| Solubility | Insoluble in water. | [3] | Based on data for the related compound m-(Trifluoromethyl)nitrobenzene. Experimental determination in various organic solvents is recommended. |

Spectral Data Analysis

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 238.01442 |

| [M+Na]⁺ | 259.99636 |

| [M-H]⁻ | 235.99986 |

Source: PubChemLite. These values are computationally predicted and await experimental verification.

Synthesis and Reactivity

This compound can be synthesized via nucleophilic aromatic substitution. A representative synthetic route involves the reaction of 3-(trifluoromethyl)-4-chloronitrobenzene with methyl mercaptan in the presence of a base.[1]

Caption: Synthetic pathway for this compound.

The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by the methylthiolate anion. The nitro group can also be a handle for further chemical transformations, such as reduction to an amine, opening avenues for the synthesis of a variety of derivatives.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for the accurate determination of the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the sample is not a fine powder, gently grind a small amount in a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.

-

Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. c. For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point. d. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Purity Assessment: A sharp melting point range (0.5-1 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

Caption: Workflow for melting point determination.

Determination of Aqueous Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of an organic compound in water.[4]

Materials:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Distilled water

Procedure:

-

Preparation of a Saturated Solution: a. Weigh approximately 10 mg of this compound into a clean, dry test tube. b. Add 1 mL of distilled water to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Allow the mixture to stand at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. Check for the presence of undissolved solid.

-

Isolation of the Saturated Solution: a. Carefully centrifuge the test tube to pellet the undissolved solid. b. Pipette a known volume of the clear supernatant into a pre-weighed vial.

-

Quantification: a. Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven. b. Weigh the vial containing the dried residue. c. Calculate the mass of the dissolved solid and determine the solubility in mg/mL or mol/L.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related nitroaromatic and trifluoromethyl-containing compounds. It should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a compound with considerable potential as a building block in drug discovery. However, the conflicting data regarding its fundamental physicochemical properties highlight the critical need for thorough experimental characterization. This guide provides a consolidated view of the current knowledge and offers standardized protocols for researchers to obtain reliable data. Further studies to elucidate its spectral properties, reactivity, and biological activity are warranted to fully realize its potential in the development of new chemical entities.

References

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. m-(Trifluoromethyl)nitrobenzene. [Link]

-

PubChemLite. This compound (C8H6F3NO2S). [Link]

-

University of Calgary. Melting point determination. [Link]

-

PrepChem.com. (a) Preparation of 3-(trifluoromethyl)-4-(methylthio)nitrobenzene. [Link]

Sources

A Researcher's In-depth Guide to the Safe Handling of 4-Methylthio-3-nitrobenzotrifluoride

For the drug development professional, the introduction of novel chemical entities into a workflow demands a comprehensive understanding of their intrinsic properties, not least of which are their potential hazards. 4-Methylthio-3-nitrobenzotrifluoride (CAS No. 71236-96-9), a substituted benzotrifluoride derivative, presents a unique combination of functional groups—a trifluoromethyl group, a nitro group, and a methylthio ether—that necessitates a rigorous approach to laboratory safety. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, scientifically-grounded framework for its safe handling, storage, and emergency management, ensuring both personnel safety and experimental integrity.

Hazard Identification and Risk Profile

The primary safety concerns associated with this compound, as identified in its Safety Data Sheet, revolve around its irritant properties.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, internationally recognized framework for understanding these risks at a glance.

GHS Classification Summary

The compound is classified in three key hazard categories, indicating risks upon direct contact or inhalation.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity – Single Exposure | 3 | H335: May cause respiratory irritation |

| Source: ChemicalBook Safety Data Sheet[1] |

These classifications mandate careful handling to avoid direct contact and inhalation. The signal word "Warning" is used to denote a moderate level of hazard.[1]

Caption: GHS Hazard Communication for this compound.

The causality behind these classifications lies in the chemical nature of the molecule. The nitro group and the trifluoromethyl group are strongly electron-withdrawing, potentially making the aromatic ring reactive and capable of interacting with biological macromolecules in the skin, eyes, and respiratory tract, leading to an irritant response.

Emergency Protocols: A Self-Validating System

In the event of an exposure or spill, a pre-defined, logical workflow is critical. The following protocols are designed to be self-validating, ensuring that immediate and appropriate actions are taken to mitigate harm.

First-Aid Measures

The primary directive in any exposure scenario is to remove the individual from the source of contamination and seek immediate medical consultation.[1]

| Exposure Route | Protocol Steps | Scientific Rationale |

| Inhalation | 1. Move the victim to an area with fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Consult a doctor immediately.[1] | The primary goal is to restore normal respiratory function. The prohibition on mouth-to-mouth is a critical precaution to prevent the rescuer from being exposed to the chemical via ingestion or inhalation from the victim's exhaled air.[1] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water. 3. Consult a doctor.[1] | Rapid decontamination is key. Soap and water act to physically remove the substance and emulsify any residual material, minimizing its contact time with the skin and preventing further irritation or potential absorption. |

| Eye Contact | 1. Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. 2. Consult a doctor.[1] | Immediate and prolonged irrigation is essential to dilute and flush away the chemical, reducing the risk of serious, lasting damage to the cornea and other sensitive eye tissues. |

| Ingestion | 1. Rinse the mouth thoroughly with water. 2. Do not induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Call a doctor or Poison Control Center immediately.[1] | Inducing vomiting can cause the irritant substance to pass through the esophagus a second time, inflicting further damage. It also poses a risk of aspiration into the lungs, which can lead to chemical pneumonitis. |

Accidental Release Measures

A spill presents a dual risk: exposure to personnel and environmental contamination. The response must be systematic.

-

Ensure Personal Protection : Before addressing the spill, responders must wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1]

-

Control Ignition Sources : Although specific flammability data is unavailable, the presence of organic functional groups warrants the removal of all potential sources of ignition as a precautionary measure.[1]

-

Ventilation : Ensure the area is adequately ventilated to prevent the buildup of vapors.[1]

-

Evacuation : Keep non-essential personnel away from the spill area.[1]

-

Containment & Cleanup : For a solid spill, avoid creating dust.[1] For any spill, use an inert absorbent material to contain and collect the substance. Place the waste in a sealed, properly labeled container for disposal.

Caption: Step-by-step workflow for managing an accidental release.

Proactive Safety: Handling, Storage, and Exposure Control

The most effective safety strategy is preventative. Adherence to proper handling and storage protocols is paramount.

Handling and Storage

-

Ventilation is Key : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

-

Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes and to prevent the formation of dusts or mists.[1]

-

Storage Conditions : Store the compound in a tightly closed container in a well-ventilated, secure location.[1] The stability of nitroaromatic compounds can be sensitive to heat and light, so storage away from these elements is a prudent general practice.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard. |

| Skin Protection | Chemical-impermeable gloves and a lab coat. | Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard. The term "impermeable" necessitates selecting a glove material (e.g., nitrile, neoprene) with a high resistance to this specific chemical or class of chemicals. |

| Respiratory Protection | Not specified for normal use, but required if ventilation is inadequate or mists are generated. | Addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation. |

| Source: ChemicalBook Safety Data Sheet[1] |

Physicochemical and Toxicological Data

A significant portion of the quantitative safety data for this compound is currently unavailable in the public domain.[1]

-

Physical and Chemical Properties : Specific data points such as melting point, boiling point, and flash point are not provided in the available SDS.

-

Toxicological Data : Acute toxicity data (e.g., LD50, LC50), as well as information on carcinogenicity, mutagenicity, and reproductive toxicity, are listed as "no data available".[1]

This lack of data does not imply safety. In such cases, the compound should be treated with a high degree of caution, assuming it may possess hazards beyond those currently identified. The known hazards of related chemical classes should inform handling practices. For instance, many aromatic nitro compounds are known to be toxic and can be absorbed through the skin.[2] Similarly, organofluorine compounds can be persistent and may have unique toxicological profiles. Therefore, the established irritant properties should be considered the minimum hazard level, and all exposure should be diligently avoided.

Stability and Reactivity

While specific reactivity data is absent, general chemical principles provide guidance.[1] The presence of a nitro group suggests that the compound may be a moderate oxidizing agent and could react vigorously if mixed with strong reducing agents.[2] It is crucial to avoid contact with strong bases and oxidizing agents. Hazardous decomposition products in a fire are likely to include toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), sulfur oxides (SOx), and hydrogen fluoride (HF).[3][4]

Conclusion

This compound is a compound that must be handled with deliberate care, guided by its GHS classification as a skin, eye, and respiratory irritant. The protocols outlined in this guide—from emergency response to daily handling and PPE selection—provide a robust framework for its safe use in a research and development setting. The significant gaps in toxicological and physicochemical data demand a conservative approach; researchers must treat this compound as potentially more hazardous than currently documented, ensuring that engineering controls and personal protective equipment are rigorously employed to minimize all potential routes of exposure.

References

-

PubChem Compound Summary for CID 7386, m-(Trifluoromethyl)nitrobenzene . National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 67778, 4-Fluoro-3-nitrobenzotrifluoride . National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 4-Methylthio-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 4-Methylthio-3-nitrobenzotrifluoride (CAS No: 71236-96-9).[1][2] As a key intermediate in various synthetic pathways, a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural confirmation. This document synthesizes theoretical predictions based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), drawing upon data from analogous compounds to offer a comprehensive and practical interpretation of its anticipated spectroscopic signature.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring. This unique combination of electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methylthio) substituents results in a distinct electronic and structural profile, making it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for any researcher working with this compound, ensuring purity, confirming identity, and elucidating reaction outcomes.

Molecular Structure and Predicted Spectroscopic Behavior

The arrangement of the functional groups on the benzene ring dictates the expected spectroscopic data. The interplay of their electronic effects is key to interpreting the spectra.

Sources

A Technical Guide to the Commercial Sourcing and Application of 4-Methylthio-3-nitrobenzotrifluoride for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Methylthio-3-nitrobenzotrifluoride, a key chemical intermediate. We will delve into its commercial availability, supplier landscape, quality control considerations, and its strategic importance in modern chemical synthesis. The objective is to equip researchers with the necessary information to effectively source and utilize this compound in their R&D endeavors.

Strategic Importance in Chemical Synthesis

This compound (CAS No. 71236-96-9) is a substituted aromatic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular architecture is distinguished by three key functional groups, each conferring unique reactivity and properties:

-

Trifluoromethyl Group (-CF3): This group is a well-known bioisostere for other chemical moieties. Its inclusion in a molecule can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2]

-

Nitro Group (-NO2): The nitro group is a versatile synthetic handle. It is strongly electron-withdrawing, which activates the aromatic ring for certain reactions. Crucially, it can be readily reduced to an amine (-NH2), providing a key point for further molecular elaboration and diversification.[3][4]

-

Methylthio Group (-SCH3): The methylthio ether can be oxidized to sulfoxide and sulfone derivatives, allowing for modulation of solubility and electronic properties. It also influences the regioselectivity of further reactions on the aromatic ring.

The combination of these groups makes this compound a valuable building block for constructing complex molecules with tailored physicochemical and biological properties, particularly in the development of novel kinase inhibitors and other targeted therapeutics.[1][5]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its proper handling, storage, and use in experimental work. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 71236-96-9 | [6][7][8] |

| Molecular Formula | C₈H₆F₃NO₂S | [6][9][10] |

| Molecular Weight | 237.20 g/mol | [6][9] |

| Melting Point | 85-86°C | [6] |

| MDL Number | MFCD00052206 | [7][8] |

| InChI Key | OEOKNZHWNVTEMR-UHFFFAOYSA-N | [9][10] |

Commercial Availability and Sourcing

This compound is available from several chemical suppliers, typically in research and development quantities. When sourcing this material, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.

| Supplier | Catalog Number (Example) | Purity (Typical) | Available Quantities |

| Sigma-Aldrich (Merck) | S649341 | ≥97% | 250mg, 1g |

| INDOFINE Chemical Co. | 26-4196 | 97% | Inquire |

| Matrix Scientific | 098492 | ≥97% | 250mg, 1g, 5g |

| Apollo Scientific | PC5064 | ≥97% | 1g, 5g, 10g |

| Cenmed | S649341-250MG | Not specified | 250mg |

| Finetech Industry Ltd. | Inquire | Custom | Custom/Bulk |

| Sinfoo Biotech | A031912 | Not specified | Inquire |

Note: Availability and catalog numbers are subject to change. Researchers should always verify with the supplier directly.

Supply Chain and Quality Verification Workflow

The process of acquiring a chemical reagent for research involves multiple stages where quality control is paramount. The following diagram illustrates a typical workflow from supplier to laboratory use.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 71236-96-9 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 71236-96-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. 71236-96-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. PubChemLite - this compound (C8H6F3NO2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Reactivity Profile of 4-Methylthio-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction: Unveiling the Potential of a Multifunctional Building Block

4-Methylthio-3-nitrobenzotrifluoride is a unique trifunctional aromatic compound featuring a trifluoromethyl group, a nitro group, and a methylthio group. This distinct combination of electron-withdrawing and potentially reactive functionalities makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates, while the nitro and methylthio groups offer versatile handles for a variety of chemical transformations.[1][2]

This guide will delve into the nuanced reactivity profile of this molecule, exploring the chemical behavior of each functional group and the interplay between them. We will examine key reactions such as the reduction of the nitro group, oxidation of the methylthio moiety, and nucleophilic aromatic substitution, providing detailed protocols and mechanistic insights.

Molecular Structure and Key Properties:

| Property | Value | Source |

| Chemical Formula | C₈H₆F₃NO₂S | [3][4] |

| Molecular Weight | 237.2 g/mol | [4] |

| CAS Number | 71236-96-9 | [4] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Insoluble in water | [5] |

Synthesis of this compound: A Proposed Pathway

Diagram of Proposed Synthesis:

Caption: Proposed synthesis of this compound via nitration.

Detailed Protocol (Hypothetical, based on analogous reactions):

Rationale: The nitration of aromatic compounds is a classic electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, while the methylthio group is an ortho, para-director. Due to the stronger directing effect of the methylthio group and steric hindrance, the incoming nitro group is expected to substitute at the position ortho to the methylthio group and meta to the trifluoromethyl group.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Precursor: Slowly add 4-(methylthio)benzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) in the dropping funnel.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the temperature does not exceed 10-15 °C. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out.

-

Isolation and Purification: Collect the solid by filtration and wash with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Reactivity of the Nitro Group: Gateway to Amino Derivatives

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing access to a wide range of valuable intermediates, particularly in the synthesis of pharmaceuticals and dyes.[1]

Reduction to 4-Amino-2-(methylthio)benzotrifluoride:

The reduction of the nitro group in this compound to an amine is a key transformation. Several reagents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Diagram of Nitro Group Reduction:

Caption: General scheme for the reduction of the nitro group.

Detailed Protocols for Nitro Group Reduction:

Protocol 3.1: Reduction with Tin(II) Chloride (Stannous Chloride)

Causality: Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups.[7] This method is generally tolerant of other functional groups, such as the trifluoromethyl and methylthio groups.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture. The reaction is typically exothermic.

-

Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it onto ice. Basify the mixture with a concentrated solution of sodium hydroxide to precipitate tin salts.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3.2: Catalytic Hydrogenation

Causality: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method for nitro group reduction.[8] It is important to note that under harsh conditions, this method can sometimes lead to the reduction of the trifluoromethyl group or cleavage of the C-S bond. Careful control of reaction conditions is crucial.

Step-by-Step Methodology:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.

Reactivity of the Methylthio Group: Oxidation to Sulfoxides and Sulfones

The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives are important intermediates in their own right, as the sulfoxide and sulfone groups have different electronic and steric properties compared to the sulfide, and the sulfonyl group can act as a good leaving group in nucleophilic aromatic substitution reactions.[9]

Diagram of Methylthio Group Oxidation:

Caption: Stepwise oxidation of the methylthio group.

Detailed Protocols for Methylthio Group Oxidation:

Protocol 4.1: Selective Oxidation to the Sulfoxide

Causality: The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone requires careful control of the oxidant and reaction conditions. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in glacial acetic acid.

-

Oxidant Addition: Slowly add one equivalent of 30% hydrogen peroxide to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a solution of sodium bicarbonate to neutralize the acetic acid, followed by brine. Dry the organic layer and remove the solvent to yield the sulfoxide, which can be purified by column chromatography.

Protocol 4.2: Oxidation to the Sulfone

Causality: To achieve complete oxidation to the sulfone, a stronger oxidizing agent or an excess of a milder one is required. Meta-chloroperoxybenzoic acid (m-CPBA) is a powerful and reliable reagent for the oxidation of sulfides to sulfones.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in a chlorinated solvent such as dichloromethane.

-

Oxidant Addition: Add at least two equivalents of m-CPBA to the solution in portions, while keeping the temperature cool with an ice bath.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the excess m-CPBA by adding a solution of sodium sulfite. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic phase and evaporate the solvent. The resulting sulfone can be purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution: A Key Functionalization Strategy

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the trifluoromethyl and nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a variety of nucleophiles onto the aromatic ring.

Potential Leaving Groups and Reaction Pathways:

Both the nitro group and the methylthio group (or its oxidized forms, sulfoxide and sulfone) can potentially act as leaving groups in SNAr reactions. The relative leaving group ability will depend on the reaction conditions and the nature of the nucleophile. Generally, the nitro group is a good leaving group in SNAr reactions.[10] The methylsulfonyl group is also an excellent leaving group, significantly better than the methylthio group.[9]

Diagram of Nucleophilic Aromatic Substitution:

Caption: General representation of a nucleophilic aromatic substitution reaction.

Exemplary Protocol (Displacement of the Nitro Group):

Causality: The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the meta-disposed methylthio group activates the carbon atom attached to the nitro group towards nucleophilic attack.

Step-by-Step Methodology (using an alkoxide nucleophile as an example):

-

Base Preparation: Prepare a solution of the desired alkoxide by dissolving the corresponding alcohol in a suitable aprotic solvent like DMF or DMSO and adding a strong base such as sodium hydride.

-

Substrate Addition: Add this compound to the alkoxide solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The product can be purified by column chromatography.

Stability and Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a robust and chemically inert functional group under a wide range of reaction conditions.[8] This stability is a key reason for its widespread use in medicinal chemistry.[1] However, under very harsh conditions, it can undergo transformations.

-

Acidic and Basic Conditions: The trifluoromethyl group is stable to both strongly acidic and basic conditions.[2]

-

Reductive and Oxidative Conditions: It is generally resistant to common reducing and oxidizing agents used in organic synthesis.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound is a highly functionalized aromatic compound with a rich and varied reactivity profile. The strategic manipulation of its three key functional groups—the nitro, methylthio, and trifluoromethyl moieties—provides a powerful platform for the synthesis of a diverse array of complex molecules. This guide has outlined the principal reaction pathways, offering both mechanistic rationale and practical, albeit often extrapolated, experimental protocols. For the research scientist and drug development professional, a thorough understanding of this reactivity is paramount for harnessing the full synthetic potential of this valuable chemical building block. The insights provided herein are intended to serve as a foundational resource for the design and execution of innovative synthetic strategies.

References

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]

-

This compound (C8H6F3NO2S). PubChem. [Link]

-

Synthesis of 4-amino,2-fluorobenzotrifluoride. PrepChem.com. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. ResearchGate. [Link]

-

4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778. PubChem. [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]

-

(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

Reduction of nitro group in the presence of a nitrile. Reddit. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. [Link]

-

Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

- US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.

-

Synthesis of 3-nitrobenzotrifluoride. PrepChem.com. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

-

This compound | 71236-96-9. INDOFINE Chemical Company. [Link]

-

m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386. PubChem. [Link]

-

The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Drug Discovery and Development. RTI International. [Link]

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

The Unseen Workhorse: A Technical Guide to the Applications of 4-Methylthio-3-nitrobenzotrifluoride in Modern Organic Synthesis

This guide delves into the synthetic utility of 4-methylthio-3-nitrobenzotrifluoride, a versatile, yet under-documented, building block in the fine chemical industry. While specific literature on this compound is sparse, its true potential can be understood by examining the reactivity of its constituent functional groups and by drawing parallels with structurally analogous compounds. This document serves as a technical primer for researchers, chemists, and professionals in drug discovery and agrochemical development, providing insights into its synthesis, reactivity, and potential applications.

Introduction: Unveiling a Multifunctional Reagent

This compound, with the molecular formula C8H6F3NO2S, is a substituted aromatic compound featuring three key functional groups that dictate its chemical behavior: a trifluoromethyl group (-CF3), a nitro group (-NO2), and a methylthio group (-SCH3).[1][2] The synergistic interplay of these groups on the benzene ring creates a unique electronic landscape, rendering the molecule a valuable intermediate for the synthesis of complex organic molecules.

The trifluoromethyl group, a common feature in many modern pharmaceuticals and agrochemicals, is known to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[3] The nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain transformations and can be readily converted into other functional groups, most notably an amino group. The methylthio group offers a handle for further chemical modification through oxidation or other reactions.

This guide will explore the synthetic pathways to access this molecule and then delve into its potential applications, drawing upon established principles of organic chemistry and the known reactivity of similar compounds.

Synthesis of this compound

The electron-deficient nature of the aromatic ring, due to the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, makes it highly susceptible to attack by nucleophiles.[3][4] This is a cornerstone of nucleophilic aromatic substitution chemistry.[5][6][7]

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

This proposed synthesis is analogous to the preparation of 4-methoxy-3-nitrobenzotrifluoride, where sodium methoxide is used as the nucleophile.[8]

Potential Applications in Organic Synthesis

The true value of this compound lies in its potential to serve as a versatile scaffold for the synthesis of a diverse range of more complex molecules. The three key functional groups can be manipulated either sequentially or in concert to introduce new functionalities.

Nucleophilic Aromatic Substitution (SNAr)

While the methylthio group is not a traditional leaving group for SNAr, its presence influences the reactivity of the aromatic ring. More importantly, the precursor, 4-halo-3-nitrobenzotrifluoride, is primed for SNAr reactions with a variety of nucleophiles, making the synthesis of a library of analogous compounds feasible.[8][9][10]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a plethora of subsequent chemical modifications.[11][12] The resulting 4-methylthio-3-aminobenzotrifluoride is a valuable intermediate for the synthesis of pharmaceuticals and other bioactive molecules.[13]

Common Reagents for Nitro Group Reduction:

| Reagent | Conditions | Selectivity |

| H2, Pd/C | Catalytic hydrogenation | High yielding, but may affect other reducible groups.[12] |

| Fe/HCl or Fe/NH4Cl | Acidic or neutral conditions | Mild and often used for selective reductions.[11] |

| SnCl2·2H2O | Acidic conditions | Effective for aromatic nitro group reduction.[14] |

| Na2S2O4 | Aqueous or mixed aqueous/organic solvent | Can be used for selective reductions. |

The choice of reducing agent is critical to ensure compatibility with the methylthio group. For instance, harsh reducing conditions might lead to the cleavage of the C-S bond.

Caption: Reduction of the nitro group to an amine.

Oxidation of the Sulfide Group

The methylthio group can be selectively oxidized to a sulfoxide or a sulfone, which significantly alters the electronic properties of the molecule and provides further opportunities for chemical modification.[15][16][17]

-

Oxidation to Sulfoxide: This can typically be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.[17]

-

Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions, such as an excess of m-CPBA or potassium permanganate, will lead to the corresponding sulfone.

These oxidized derivatives are valuable intermediates in their own right, with sulfoxides being important in medicinal chemistry and sulfones acting as key functional groups in various materials and pharmaceuticals.

Caption: Stepwise oxidation of the methylthio group.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for organic synthesis. Its trifunctional nature provides a platform for diverse chemical transformations, enabling the construction of complex molecular architectures. The strategic manipulation of its nitro and methylthio groups, coupled with the inherent properties imparted by the trifluoromethyl substituent, positions this compound as a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.

Future research should focus on the experimental validation of the proposed synthetic routes and a thorough investigation of the reactivity of this molecule. The development of a robust and scalable synthesis will be crucial for its broader adoption in industrial applications. Furthermore, the exploration of its utility in the synthesis of specific target molecules will undoubtedly unveil new and exciting applications for this versatile chemical entity.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 4-Nitrobenzotrifluoride in Specialty Chemicals.

- Abdulla, M., Hussain, M. K., & Ahamad, S. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 22(26), 5242-5256.

- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 132(4), 227-234.

- FINETECH INDUSTRY LIMITED. This compound | CAS: 71236-96-9.

- PubChem. This compound.

- Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Chemical Reviews, 3(1), 1-20.

- Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1756-1765.

- Merck & Co. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applications.

- Cenmed. 4 Methylthio 3 Nitrobenzotrifluoride.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis.

- MacMillan, D. W. C., et al. (2017). Trifluoromethylation of Secondary Nitroalkanes. Angewandte Chemie International Edition, 56(34), 10239-10243.

- Wikipedia. Reduction of nitro compounds.

- Reddy, C., & Viswanath, I. V. K. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 6(10), 628-631.

- FINETECH INDUSTRY LIMITED. 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride | cas: 56191-23-2.

- PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride.

- Curran, D. P., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry (pp. 81-105). Springer, Berlin, Heidelberg.

- PubChem. 4-Fluoro-3-nitrobenzotrifluoride.

- PrepChem.com. Synthesis of 3-nitrobenzotrifluoride.

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- Guidechem. 3-Nitrobenzotrifluoride 98-46-4 wiki.

- Reddit. Reduction of nitro group in the presence of a nitrile.

- A-Z Chemicals. 3-Nitrobenzotrifluoride: Properties, Uses, and Safety Considerations.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

- Jacobsen, E. N., et al. (2017). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 9(8), 754-760.

- Sinfoo Biotech. This compound,(CAS# 71236-96-9).

- Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- PubChem. m-(Trifluoromethyl)nitrobenzene.

- Google Patents. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.

- Hildebrandt, T. M., & Grieshaber, M. K. (2008). Three enzymatic activities catalyze the oxidation of sulfide to thiosulfate in mammalian and invertebrate mitochondria. FEBS Journal, 275(13), 3352-3361.

- Sandosham, J., & Undheim, K. (1987). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Acta Chemica Scandinavica, Series B, 41, 280-282.

- Mishanina, T. V., et al. (2015). Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways. Nature Chemical Biology, 11(7), 457-464.

- Kar, G. K., et al. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(9), 3486-3495.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.

- Sigma-Aldrich. 4-Fluoro-3-nitrobenzotrifluoride.

- ChemicalBook. 3-Nitrobenzotrifluoride | 98-46-4.

- NIST. 4-Fluoro-3-nitrobenzotrifluoride - the NIST WebBook.

Sources

- 1. This compound | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. PubChemLite - this compound (C8H6F3NO2S) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. communities.springernature.com [communities.springernature.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. innospk.com [innospk.com]

- 14. reddit.com [reddit.com]

- 15. Three enzymatic activities catalyze the oxidation of sulfide to thiosulfate in mammalian and invertebrate mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Introduction to trifluoromethyl-containing building blocks in drug discovery.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on a molecule's pharmacological profile.[4][5] Its unique electronic and steric properties can be leveraged to enhance metabolic stability, modulate lipophilicity and bioavailability, and improve binding affinity to biological targets.[1][4] This guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group, offering field-proven insights into its application, synthesis, and impact on drug design.

Pillar 1: The Physicochemical Impact of Trifluoromethylation—Understanding the Causality

The introduction of a CF3 group into a lead compound is a deliberate strategy to alter its physicochemical properties in a predictable manner. Understanding the underlying principles is crucial for its effective application.

Enhanced Metabolic Stability: A Shield Against Degradation

One of the most significant advantages of the trifluoromethyl group is its ability to enhance a drug's metabolic stability.[6][7] This stems from the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol), which is considerably stronger than a carbon-hydrogen bond.[1] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are responsible for the metabolism of a vast number of drugs.[6] By replacing a metabolically labile methyl or hydrogen group at a known site of metabolism, a CF3 group can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4][6]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized method to assess the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[6]

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-generating system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add the test compound (typically dissolved in a small amount of organic solvent like DMSO) to the pre-incubated mixture to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant of degradation. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Modulation of Lipophilicity and Acidity (pKa)

The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's absorption, distribution, and ability to cross biological membranes.[7][8] This increased lipophilicity can be advantageous for drugs targeting the central nervous system, as it can facilitate passage through the blood-brain barrier.[7]

Furthermore, the strong electron-withdrawing nature of the CF3 group can substantially impact the pKa of nearby acidic or basic functional groups.[5][9] This modulation of a molecule's ionization state is critical for optimizing its solubility, receptor binding interactions, and overall pharmacokinetic behavior.[5]

| Property | Non-fluorinated Analog | Trifluoromethylated Analog | Rationale for Change |

| Lipophilicity (LogP) | Lower | Higher | The CF3 group is more hydrophobic than a methyl or hydrogen group.[4] |

| Acidity (pKa of a nearby acidic proton) | Higher | Lower | The strong electron-withdrawing effect of the CF3 group stabilizes the conjugate base, increasing acidity.[9] |

| Basicity (pKa of a nearby basic group) | Higher | Lower | The electron-withdrawing nature of the CF3 group reduces the electron density on the basic atom, decreasing its ability to accept a proton. |

A summary of the general impact of trifluoromethylation on key physicochemical properties.

Pillar 2: Synthetic Strategies for Introducing the Trifluoromethyl Group

The widespread use of trifluoromethylated compounds has driven the development of a diverse array of synthetic methods for their preparation. These can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation reactions.

Electrophilic Trifluoromethylation

This approach involves the use of reagents that deliver an electrophilic "CF3+" equivalent to a nucleophilic substrate.[10][11] Reagents such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-trifluoromethyl)dibenzothiophenium salts) are widely used for the trifluoromethylation of a variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.[10][12]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation utilizes reagents that deliver a nucleophilic "CF3-" species. The Ruppert-Prakash reagent (TMSCF3) is a prominent example and is commonly used for the trifluoromethylation of aldehydes, ketones, and imines.[13]

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad substrate scope.[13] These reactions often employ a radical initiator to generate a trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent).[13]

Caption: Overview of major trifluoromethylation strategies.

Pillar 3: Trifluoromethyl-Containing Drugs—Case Studies of Success

The strategic application of the trifluoromethyl group is evident in numerous FDA-approved drugs across various therapeutic areas.[13]

| Drug | Therapeutic Area | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac®) | Antidepressant | Enhances lipophilicity, facilitating penetration of the blood-brain barrier.[1] |

| Celecoxib (Celebrex®) | Anti-inflammatory | The CF3 group on the pyrazole ring is crucial for selective COX-2 inhibition and contributes to metabolic stability.[9] |

| Sitagliptin (Januvia®) | Antidiabetic | The trifluoromethyl group enhances binding affinity to the dipeptidyl peptidase-4 (DPP-4) enzyme. |

| Aprepitant (Emend®) | Antiemetic | The two trifluoromethyl groups contribute to the compound's metabolic stability and high affinity for the neurokinin-1 (NK-1) receptor.[7] |

| Enzalutamide (Xtandi®) | Anticancer | The trifluoromethyl group plays a key role in the drug's potent antiandrogen activity. |

| Tipranavir (Aptivus®) | Antiviral (HIV) | The trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the HIV protease enzyme site.[13] |

| Alpelisib | Anticancer | The inclusion of the TFM moiety was observed to inhibit PI3K-dependent Akt activation.[13] |

A selection of prominent FDA-approved drugs containing a trifluoromethyl group.

Caption: The impact of the CF3 group on drug properties and outcomes.

Conclusion and Future Perspectives

The trifluoromethyl group has firmly established itself as a privileged moiety in drug discovery.[1] Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a powerful tool for lead optimization.[14] As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, the strategic incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the development of the next generation of innovative medicines.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]

-

Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available at: [Link]

-

Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Semantic Scholar. Available at: [Link]

-

Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-